molecular formula C7H17NO2 B1607179 2,2'-(Methylimino)dipropanol CAS No. 56684-95-8

2,2'-(Methylimino)dipropanol

Cat. No.: B1607179
CAS No.: 56684-95-8
M. Wt: 147.22 g/mol
InChI Key: AOEMTQGYLIGXQM-UHFFFAOYSA-N
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Description

2,2’-(Methylimino)dipropanol is a chemical compound with the molecular formula C7H17NO2. It is also known by its IUPAC name, 2,2’-(methylazanediyl)bis(propan-1-ol). This compound is characterized by the presence of a methylimino group attached to two propanol units. It is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylimino)dipropanol typically involves the reaction of methylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CH}_3\text{NH}_2 + 2 \text{CH}_3\text{CH}(\text{OH})\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{N}(\text{CH}_2\text{CH}(\text{OH})\text{CH}_3)_2 ]

Industrial Production Methods

In industrial settings, the production of 2,2’-(Methylimino)dipropanol involves large-scale reactors where methylamine and propylene oxide are combined in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylimino)dipropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2’-(Methylimino)dipropanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(Methylimino)dipropanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Ethylimino)dipropanol: Similar structure but with an ethyl group instead of a methyl group.

    2,2’-(Propylimino)dipropanol: Contains a propyl group instead of a methyl group.

    2,2’-(Butylimino)dipropanol: Features a butyl group in place of the methyl group.

Uniqueness

2,2’-(Methylimino)dipropanol is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the methylimino group allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-[1-hydroxypropan-2-yl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-6(4-9)8(3)7(2)5-10/h6-7,9-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEMTQGYLIGXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972132
Record name 2,2'-(Methylazanediyl)di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56684-95-8
Record name 2,2′-(Methylimino)bis[1-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56684-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Methylimino)dipropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056684958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Methylazanediyl)di(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(methylimino)dipropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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